4-Amino-2-methylenebutan-1-ol

Description

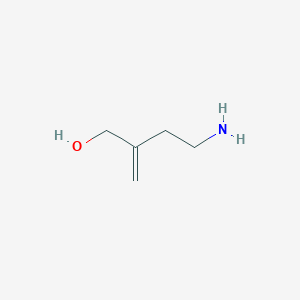

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-amino-2-methylidenebutan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c1-5(4-7)2-3-6/h7H,1-4,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTCQIVBCNHJCJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CCN)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

925915-06-6 | |

| Record name | 4-amino-2-methylenebutan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Amino 2 Methylenebutan 1 Ol

De Novo Synthetic Routes

De novo synthesis of 4-amino-2-methylenebutan-1-ol can be approached through several strategic disconnections, primarily focusing on the formation of the carbon skeleton and the stereoselective introduction of the amino and hydroxyl functionalities.

Strategies Involving Carbon-Carbon Bond Formation at the Methylene (B1212753) Center

A key approach to constructing the this compound backbone is through reactions that form the C2-C3 bond, establishing the methylene group. The Baylis-Hillman reaction is a powerful tool for this purpose, coupling an activated alkene with an electrophile. wikipedia.org

A plausible route could commence with the Baylis-Hillman reaction between an acrylate (B77674) derivative and a suitable nitrogen-containing aldehyde. For instance, reacting methyl acrylate with a protected β-amino aldehyde in the presence of a catalyst like DABCO would yield a functionalized 2-methylene-3-hydroxy ester. Subsequent reduction of the ester and deprotection of the amine would afford the target molecule.

Another strategy involves the use of organometallic reagents. For example, the addition of a formaldehyde (B43269) equivalent, such as a silylmethyl anion, to a β-amino-α,β-unsaturated ester could generate the desired 2-substituted allylic alcohol framework. acs.org

Table 1: Proposed De Novo Synthesis via Baylis-Hillman Reaction

| Step | Reactants | Reagents and Conditions | Product |

| 1 | Protected β-amino aldehyde, Methyl acrylate | DABCO, suitable solvent | Methyl 3-hydroxy-4-(protected-amino)-2-methylenebutanoate |

| 2 | Methyl 3-hydroxy-4-(protected-amino)-2-methylenebutanoate | Reducing agent (e.g., LiAlH4) | 4-(Protected-amino)-2-methylenebutan-1-ol |

| 3 | 4-(Protected-amino)-2-methylenebutan-1-ol | Deprotection conditions | This compound |

Regioselective Functionalization of Alkenes and Alkynes Precursors

The synthesis can also be envisioned starting from precursors where the carbon skeleton is pre-formed, followed by regioselective introduction of the amino and hydroxyl groups. The use of allene (B1206475) precursors offers a viable route. For instance, the hydroboration-oxidation of a suitably protected 4-amino-1,2-butadiene could regioselectively yield the primary alcohol at the terminal carbon, while preserving the methylene group.

Alternatively, starting from a terminal alkyne such as a protected 4-aminobut-1-yne, a nickel-catalyzed hydrohydroxymethylation reaction could directly install the hydroxymethyl group at the 2-position, yielding the desired allylic alcohol structure. nih.gov The regioselectivity of such reactions is a critical factor.

A different approach involves the functionalization of allylic alcohols. Direct amination of a pre-existing 2-methylenebutane-1,4-diol, with appropriate protection of one hydroxyl group, could be achieved using various catalytic systems, including those based on iron or iridium. nih.govberkeley.edu

Stereo- and Chemoselective Reduction/Oxidation Approaches

When starting with precursors containing carbonyl or nitro groups, selective reduction is a crucial step. For example, a precursor such as a 4-nitro-2-methylenebutanal could be synthesized. The chemoselective reduction of the aldehyde in the presence of the nitro group, followed by the reduction of the nitro group to an amine, would yield the target compound. The choice of reducing agent is critical to avoid the reduction of the double bond.

Furthermore, if a chiral synthesis is desired, asymmetric reduction of a corresponding ketone precursor, 4-amino-2-methylene-1-oxobutane, using chiral catalysts or enzymes could provide access to enantiomerically enriched this compound.

Biocatalytic and Chemoenzymatic Syntheses

Biocatalysis and chemoenzymatic strategies offer mild and highly selective alternatives to traditional chemical methods, often proceeding with high stereoselectivity.

Whole-Cell Biotransformations for Related Analogs

A notable biocatalytic approach involves the use of whole-cell systems for the synthesis of a key precursor, 4-acetoxy-2-methylene-butan-1-ol. Specifically, the biotransformation of isoprenyl acetate (B1210297) using cells expressing an alkane monooxygenase has been demonstrated. google.com This enzymatic hydroxylation occurs regioselectively at the terminal methyl group of the isoprenyl moiety.

The resulting 4-acetoxy-2-methylene-butan-1-ol can then be converted to this compound through a two-step chemical process:

Hydrolysis of the acetate group to yield 2-methylenebutane-1,4-diol.

Selective amination of the primary hydroxyl group, potentially through a Mitsunobu reaction or by conversion to a leaving group followed by nucleophilic substitution with an amino-group equivalent.

Table 2: Biocatalytic Synthesis of a Key Precursor

| Step | Substrate | Biocatalyst/Conditions | Product | Reference |

| 1 | Isoprenyl acetate | Whole cells expressing alkane monooxygenase | 4-Acetoxy-2-methylene-butan-1-ol | google.com |

Enzyme-Mediated Transformations for Methylene and Hydroxyl Group Introduction

Enzymes can be employed for the specific introduction of the required functional groups. While direct enzymatic amination at the C4 position of a pre-existing 2-methylenebutan-1-ol is challenging, a chemoenzymatic cascade could be designed.

A sequential two-step chemoenzymatic methodology has been described for the stereoselective synthesis of allylic amines from racemic allylic alcohols. researchgate.net This involves an initial oxidation of the alcohol to an α,β-unsaturated ketone catalyzed by a laccase/TEMPO system, followed by a stereoselective transamination using an amine transaminase (ATA). researchgate.net This strategy could be adapted to a suitably protected 2-methylenebutane-1,4-diol derivative.

Furthermore, ketoreductases (KREDs) and amine transaminases (ATAs) can be combined in one-pot syntheses to produce amino alcohols from keto precursors. uni-greifswald.de A hypothetical chemoenzymatic route could involve the chemical synthesis of 4-oxo-2-methylenebutanal. A selective enzymatic reduction of one carbonyl group followed by enzymatic amination of the other could lead to the desired product. The choice of enzymes would be critical for controlling the regioselectivity and stereoselectivity of the transformations.

Protecting Group Strategies for Amino and Hydroxyl Functionalities

In the synthesis of this compound, the presence of two reactive functional groups, a primary amine and a primary alcohol, necessitates a robust protecting group strategy to prevent unwanted side reactions and ensure the desired transformations occur selectively. The selection of appropriate protecting groups is crucial and is guided by their stability under various reaction conditions and the ease of their selective removal.

The amino group is typically protected as a carbamate (B1207046). Common carbamate protecting groups include tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz or Z), and 9-fluorenylmethoxycarbonyl (Fmoc). masterorganicchemistry.com The Boc group is widely used due to its stability to a broad range of non-acidic reagents and its straightforward removal under acidic conditions, often using trifluoroacetic acid (TFA). masterorganicchemistry.comresearchgate.net The Cbz group is also a popular choice and is notable for its removal by catalytic hydrogenation, which is a mild method that often does not affect other functional groups. masterorganicchemistry.com The Fmoc group is stable under acidic conditions but is readily cleaved by treatment with a mild base, such as piperidine. masterorganicchemistry.com

The hydroxyl group is commonly protected as an ether or a silyl (B83357) ether. libretexts.org Silyl ethers, such as trimethylsilyl (B98337) (TMS), triethylsilyl (TES), tert-butyldimethylsilyl (TBDMS), and triisopropylsilyl (TIPS), are frequently employed. libretexts.orgharvard.edu The choice among these depends on the required stability, with bulkier silyl groups offering greater stability. harvard.edu Silyl ethers are typically installed using the corresponding silyl chloride or triflate in the presence of a base like imidazole (B134444) or 2,6-lutidine. harvard.edu Their removal is generally achieved using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF) or hydrofluoric acid (HF). libretexts.org

An alternative strategy for the simultaneous protection of both the amino and hydroxyl groups in 1,2- and 1,3-amino alcohols involves the formation of cyclic derivatives like N,O-acetals (e.g., from 2,2-dimethoxypropane) or cyclic carbamates. jst.go.jpthieme-connect.de Cyclic sulfamidites have also been explored as a means to protect both functionalities concurrently and can be removed under mild, neutral conditions. jst.go.jp

The orthogonality of protecting groups is a key consideration in multi-step syntheses. iris-biotech.de This principle allows for the selective deprotection of one functional group while the other remains protected. For instance, using a Boc group for the amine and a TBDMS group for the alcohol allows for the selective removal of the Boc group with acid, leaving the silyl ether intact, or the selective cleavage of the silyl ether with fluoride, leaving the Boc group untouched. This orthogonal approach provides synthetic flexibility and is essential for the regioselective modification of the molecule.

Table 1: Common Protecting Groups for Amino and Hydroxyl Functionalities

| Functional Group | Protecting Group | Abbreviation | Common Deprotection Reagents |

| Amino | tert-butoxycarbonyl | Boc | Trifluoroacetic acid (TFA), HCl |

| Amino | Benzyloxycarbonyl | Cbz, Z | H₂, Pd/C (Catalytic Hydrogenation) |

| Amino | 9-Fluorenylmethoxycarbonyl | Fmoc | Piperidine |

| Hydroxyl | tert-Butyldimethylsilyl | TBDMS | Tetrabutylammonium fluoride (TBAF), HF |

| Hydroxyl | Triisopropylsilyl | TIPS | Tetrabutylammonium fluoride (TBAF), HF |

| Hydroxyl | Tetrahydropyranyl | THP | Aqueous acid |

| Amino & Hydroxyl | Isopropylidene Acetal | - | Acidic conditions |

| Amino & Hydroxyl | Cyclic Carbamate | - | Strongly basic conditions |

Purification and Isolation Techniques for Synthetic Intermediates and Final Product

The purification and isolation of synthetic intermediates and the final product, this compound, are critical steps to ensure the high purity of the target compound. The choice of purification technique is dictated by the physical and chemical properties of the compounds, such as polarity, volatility, and stability. emu.edu.tr

Given that this compound and many of its protected precursors are polar organic compounds, chromatographic techniques are particularly effective. biotage.comColumn chromatography is a fundamental method for the separation of compounds from a reaction mixture. muohio.edu For polar compounds, normal-phase chromatography using polar stationary phases like silica (B1680970) gel or alumina, with solvent systems of varying polarity (e.g., mixtures of hexanes and ethyl acetate), is commonly employed. muohio.edu

For highly polar compounds that may not be well-retained on standard silica gel, hydrophilic interaction liquid chromatography (HILIC) can be a powerful alternative. biotage.com HILIC utilizes a polar stationary phase and a mobile phase consisting of a high concentration of an organic solvent mixed with a smaller amount of an aqueous solvent. biotage.com This technique allows for the retention and separation of very polar species. Amine-functionalized silica is often used as the stationary phase in HILIC for the purification of polar amines. biotage.com

Reversed-phase flash chromatography is another valuable tool, particularly for compounds with some non-polar character, such as protected intermediates. biotage.com In this technique, a non-polar stationary phase (e.g., C18-functionalized silica) is used with a polar mobile phase (e.g., water-acetonitrile or water-methanol mixtures). muohio.edu

Crystallization is a highly effective method for purifying solid organic compounds. emu.edu.trstudymind.co.uk This technique relies on the differences in solubility of the desired compound and impurities in a particular solvent or solvent system at different temperatures. studymind.co.uk By dissolving the crude product in a hot solvent to form a saturated solution and then allowing it to cool slowly, the desired compound can form pure crystals, leaving impurities behind in the solution. emu.edu.tr

For the final product, this compound, which is likely to be a water-soluble solid or oil, purification may also involve the formation of a salt, such as a hydrochloride salt, to facilitate crystallization and handling. wikipedia.org

Other purification techniques that may be employed for intermediates include:

Distillation for volatile liquid intermediates, separating components based on differences in their boiling points. studymind.co.uk

Extraction to separate compounds based on their differential solubility in two immiscible liquid phases, often used during the work-up of a reaction. studymind.co.uk

Filtration to separate solid products from a liquid phase. emu.edu.tr

The purity of the isolated compounds is typically assessed using analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. muohio.edunih.gov

Table 2: Purification Techniques and Their Applications

| Purification Technique | Principle of Separation | Typical Application |

| Column Chromatography | Differential adsorption on a stationary phase | Purification of intermediates and final product |

| Hydrophilic Interaction Liquid Chromatography (HILIC) | Partitioning between a polar stationary phase and a semi-aqueous mobile phase | Purification of highly polar compounds |

| Reversed-Phase Chromatography | Partitioning between a non-polar stationary phase and a polar mobile phase | Purification of protected intermediates |

| Crystallization | Differential solubility at varying temperatures | Purification of solid intermediates and final product |

| Distillation | Differences in boiling points | Purification of volatile liquid intermediates |

| Extraction | Differential solubility in immiscible liquids | Initial work-up and separation |

Chemical Reactivity and Transformations of 4 Amino 2 Methylenebutan 1 Ol

Reactions Involving the Exocyclic Methylene (B1212753) Group (C=CH2)

The exocyclic methylene group in 4-amino-2-methylenebutan-1-ol is an electron-rich π-system, making it susceptible to a variety of addition and cycloaddition reactions. Its position adjacent to a primary alcohol also influences its reactivity, particularly in terms of stereoselectivity.

Electrophilic Additions

Electrophilic additions to the double bond of this compound are expected to follow Markovnikov's rule, where the electrophile adds to the less substituted carbon (the methylene carbon), leading to the formation of a more stable tertiary carbocation intermediate. However, the presence of the neighboring hydroxyl and amino groups can influence the regioselectivity and stereoselectivity of these reactions.

Hydroamination: The addition of an N-H bond across the double bond, can be catalyzed by various metal complexes. For allylic alcohols, anti-Markovnikov hydroamination can be achieved using specific catalysts, leading to the formation of γ-amino alcohols. rsc.orgsemanticscholar.org While direct hydroamination studies on this compound are not extensively documented, related transformations on allylic alcohols suggest that both Markovnikov and anti-Markovnikov products could be accessible depending on the catalytic system employed. rsc.orgresearchgate.net

Hydroboration-Oxidation: This two-step reaction is a classic method for the anti-Markovnikov hydration of alkenes. Applied to this compound, hydroboration would involve the addition of a borane (B79455) reagent across the double bond, followed by oxidation. This process is expected to yield the corresponding 1,2,4-triol, with the hydroxyl group adding to the terminal carbon of the former double bond. The stereochemistry of the addition is typically syn.

Halogenation: The addition of halogens (e.g., Br₂, Cl₂) to the exocyclic double bond would proceed via a halonium ion intermediate. In the presence of the neighboring hydroxyl group, intramolecular cyclization to form a halogenated cyclic ether is a possible competing pathway. The reaction of allylic alcohols with halogenating agents can be selective for the allylic position under certain conditions. researchgate.netacs.org

A summary of expected electrophilic addition products is presented in Table 1.

| Reaction | Reagents/Catalyst | Expected Major Product |

| Hydroamination (Anti-Markovnikov) | Ru catalyst, Amine | γ-Amino alcohol derivative |

| Hydroboration-Oxidation | 1. BH₃•THF; 2. H₂O₂, NaOH | 2-(Hydroxymethyl)butane-1,4-diol |

| Bromination | Br₂ in CCl₄ | 4-Amino-2-(bromomethyl)-2-bromobutan-1-ol |

Table 1: Predicted Outcomes of Electrophilic Addition Reactions.

Cycloaddition Reactions

The conjugated system that can be formed from this compound makes it a potential substrate for cycloaddition reactions, particularly Diels-Alder type reactions.

[2+2] Cycloadditions: Photochemical [2+2] cycloadditions are a common method for the synthesis of cyclobutane (B1203170) rings. nih.gov While specific studies on this compound are not available, it is conceivable that under photochemical conditions, it could react with another alkene to form a cyclobutane derivative.

Diels-Alder Type Reactions: For this compound to act as a diene in a Diels-Alder reaction, it would need to isomerize to form a conjugated diene system. The reactivity in Diels-Alder reactions is highly dependent on the electronic nature of both the diene and the dienophile. caltech.edulibretexts.orglibretexts.orgpraxilabs.com Electron-donating groups on the diene and electron-withdrawing groups on the dienophile generally accelerate the reaction. libretexts.org The presence of the hydroxyl and amino groups could influence the electronic properties and conformational preferences of the diene, thereby affecting the stereochemical outcome of the cycloaddition.

Polymerization Studies and Oligomerization Pathways

The exocyclic methylene group provides a site for polymerization. While specific polymerization studies on this compound are not widely reported, the polymerization of related allylamines is known. nih.gov Such polymerizations can be initiated by radical initiators.

Oligomerization of functionalized butanols has also been investigated. For instance, the use of 4-amino-1-butanol (B41920) in the solid-phase synthesis of oligomers has been demonstrated, where the amino group is used for chain extension. acs.org This suggests that this compound could be a valuable monomer for the synthesis of functional oligomers and polymers, with the exocyclic methylene group offering a site for post-polymerization modification.

Isomerization and Rearrangement Processes

Allylic alcohols are known to undergo isomerization and rearrangement reactions, often catalyzed by transition metals or acids. researchgate.netrsc.orgrsc.orgacademie-sciences.frrit.edunih.govnih.govlscollege.ac.in The exocyclic double bond of this compound can potentially migrate to an endocyclic position to form a more substituted and thermodynamically stable internal alkene. This isomerization can be a competing reaction in other transformations or can be intentionally promoted to access different structural isomers. researchgate.netrsc.org

Acid-catalyzed rearrangements of allylic alcohols can also lead to the formation of carbonyl compounds. rit.edu In the case of this compound, such a rearrangement could potentially lead to the formation of an aldehyde or ketone, depending on the reaction conditions.

Reactions of the Primary Amine Functionality

The primary amine group in this compound is a nucleophilic center and can undergo a variety of reactions typical of primary amines.

Nucleophilic Substitutions and Alkylation Reactions

The lone pair of electrons on the nitrogen atom makes the primary amine a good nucleophile, capable of participating in nucleophilic substitution reactions.

Alkylation: The primary amine can be alkylated by reacting with alkyl halides. However, the direct alkylation of amines with alkyl halides can be difficult to control and often leads to a mixture of primary, secondary, tertiary, and even quaternary ammonium (B1175870) salts. wikipedia.org More controlled mono-alkylation can be achieved through reductive amination, where the amine is reacted with an aldehyde or ketone in the presence of a reducing agent. Another approach is the "hydrogen-borrowing" catalysis, which allows for the N-alkylation of amines using alcohols as alkylating agents, with water being the only byproduct. nih.govbeilstein-journals.org This method has been successfully applied to the N-alkylation of amino alcohols. nih.govbeilstein-journals.org

A summary of representative N-alkylation reactions is provided in Table 2.

| Reaction Type | Reagents/Catalyst | Product Type |

| Direct Alkylation | Alkyl Halide (e.g., R-Br) | Mixture of mono-, di-, and tri-alkylated amines and quaternary ammonium salt |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH₃CN) | Mono-alkylated amine |

| Hydrogen-Borrowing Catalysis | Alcohol (R-OH), Catalyst (e.g., γ-Al₂O₃) | Mono-alkylated amine |

Table 2: Overview of N-Alkylation Reactions of the Primary Amine.

Amidation and Urethane (B1682113) Formation

The primary amino group of this compound is a potent nucleophile, readily participating in reactions with electrophilic carbonyl compounds to form stable amide or urethane linkages.

Amidation: The reaction with acylating agents such as acyl chlorides or acid anhydrides proceeds rapidly to yield the corresponding N-acyl derivative. This transformation is fundamental in peptide synthesis and for introducing specific functionalities. For example, reaction with acetyl chloride in the presence of a base would yield N-(2-methylene-4-hydroxybutyl)acetamide.

Urethane Formation: The amino group reacts with isocyanates or chloroformates to form urethanes. This reaction is crucial for creating carbamate-based protecting groups, which are instrumental in multi-step organic synthesis for temporarily masking the reactivity of the amine.

| Reactant Class | Specific Example | Product Class | Expected Product Name |

| Acyl Halide | Acetyl Chloride | Amide | N-(4-hydroxy-2-methylenebutyl)acetamide |

| Acid Anhydride (B1165640) | Acetic Anhydride | Amide | N-(4-hydroxy-2-methylenebutyl)acetamide |

| Isocyanate | Phenyl Isocyanate | Urethane | Phenyl N-(4-hydroxy-2-methylenebutyl)carbamate |

| Chloroformate | Benzyl Chloroformate | Urethane (Carbamate) | Benzyl (4-hydroxy-2-methylenebutyl)carbamate |

Derivatization for Spectroscopic Analysis (e.g., acetamide (B32628) formation)

The analysis of polar amino compounds by techniques like gas chromatography-mass spectrometry (GC-MS) often requires chemical derivatization. sigmaaldrich.com This process involves converting the polar functional groups (like -NH₂ and -OH) into less polar, more volatile, and thermally stable moieties. sigmaaldrich.com

For this compound, the primary amine can be readily converted into an acetamide. mdpi.com This is typically achieved by reacting the compound with acetic anhydride or acetyl chloride. The resulting N-acetyl derivative, N-(4-hydroxy-2-methylenebutyl)acetamide, is less polar and more suitable for GC analysis. Silylation reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) can also be used to derivatize both the amine and alcohol groups simultaneously, producing characteristic fragments in mass spectrometry that aid in structural identification. sigmaaldrich.com Other derivatization agents, such as diethyl ethoxymethylenemalonate (DEEMM), are used to target amino compounds for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov

Complexation with Metal Centers and Coordination Chemistry

This compound possesses two heteroatoms with lone pairs of electrons—the nitrogen of the amino group and the oxygen of the hydroxyl group—making it an effective ligand for coordination with metal ions. It can function as a bidentate ligand, chelating to a metal center through both the nitrogen and oxygen atoms to form a stable five-membered ring.

The ability of amino and hydroxyl groups to coordinate with metal ions is well-documented. For instance, ligands derived from 4-amino-antipyrine readily form complexes with copper(II), where coordination occurs through the nitrogen and oxygen atoms. mdpi.com It is expected that this compound would exhibit similar behavior, forming complexes with various transition metals. The coordination of the Cu²⁺ ion, for example, is significant in bio-systems and can influence the reactivity of the organic ligand. mdpi.com

Reactions of the Primary Alcohol Functionality

The primary allylic alcohol in this compound is a key site for synthetic modification, allowing for oxidation, esterification, etherification, and substitution reactions.

Oxidation Reactions (e.g., to aldehyde, carboxylic acid)

The primary alcohol can be oxidized to either an aldehyde or a carboxylic acid, depending on the oxidant and reaction conditions. The oxidation of a structurally similar compound, 4-acetoxy-2-methylene-butan-1-ol, has been demonstrated. google.comresearchgate.net This transformation can be achieved using chemical reagents or enzymatic processes. google.com Enzymatic oxidation, for instance, can convert 4-acetoxy-2-methylene-butan-1-ol into 4-acetoxy-2-methylene-butyric acid. google.com

| Reagent/Catalyst | Product | Notes |

| Pyridinium chlorochromate (PCC) | 4-Amino-2-methylenebutanal | Stops at the aldehyde stage. |

| Potassium permanganate (B83412) (KMnO₄) | 4-Amino-2-methylenobutanoic acid | Strong oxidant, leads to the carboxylic acid. |

| Jones Reagent (CrO₃/H₂SO₄) | 4-Amino-2-methylenobutanoic acid | Strong oxidant, may require protection of the amino group. |

| Enzymatic Oxidation (e.g., ADH/AlDH) | 4-Amino-2-methylenobutanoic acid | Offers high selectivity under mild conditions, as shown for analogous substrates. researchgate.net |

Esterification and Etherification

Esterification: The primary alcohol can be converted to an ester through reaction with a carboxylic acid or its derivatives. Fischer esterification, involving reaction with a carboxylic acid under acidic catalysis, is a common method. bond.edu.au Alternatively, reaction with more reactive acyl chlorides or anhydrides in the presence of a base like pyridine (B92270) or 4-dimethylaminopyridine (B28879) (DMAP) provides a milder route to ester formation. orgsyn.org The synthesis of a related compound involved the formation of a benzoate (B1203000) ester from a corresponding hydroxy-chloro precursor. researchgate.net

Etherification: Formation of an ether requires converting the alcohol into a better nucleophile by deprotonation with a strong base (e.g., sodium hydride) to form an alkoxide. This alkoxide can then react with an alkyl halide in a Williamson ether synthesis to yield the corresponding ether.

Nucleophilic Substitutions

The hydroxyl group of an alcohol is a poor leaving group. Therefore, nucleophilic substitution at the primary carbon requires a two-step sequence. First, the -OH group is converted into a good leaving group, such as a tosylate, mesylate, or a halide. Subsequently, this leaving group is displaced by a nucleophile.

A relevant example is seen in the synthesis of (E)-4-Amino-2-Methylbut-2-en-1-ol, where a similar primary alcohol was first converted to a bromide using phosphorus tribromide (PBr₃). researchgate.net The resulting bromide was then treated with potassium phthalimide, a nitrogen nucleophile, to install the protected amino group, which was later deprotected. researchgate.net This strategy highlights a viable pathway for nucleophilic substitution on the this compound framework after appropriate protection of the existing amino group.

Cascade and Multicomponent Reactions Utilizing this compound

The bifunctional nature of this compound, possessing both nucleophilic (amine and hydroxyl) and electrophilic (alkene) centers, makes it an ideal substrate for cascade and multicomponent reactions (MCRs). These reactions, which form multiple chemical bonds in a single operation, are highly valued for their efficiency and atom economy. While specific MCRs starting directly with this compound are not extensively documented, its structural motifs are analogous to substrates used in powerful synthetic methodologies.

The compound is a prime candidate for intramolecular cyclization cascades, particularly those catalyzed by transition metals. The presence of both an amine and an alkene within the same molecule allows for reactions like palladium-catalyzed aminopalladation, which can initiate a cascade to form complex heterocyclic structures. acs.orgnih.gov Such processes, including the aza-Heck and Wacker-type cyclizations, can lead to the formation of substituted pyrrolidines and other nitrogen-containing rings, which are common motifs in natural products and pharmaceuticals. bris.ac.uknih.gov

Furthermore, this compound could serve as a key component in intermolecular MCRs. For instance, in a Petasis (borono-Mannich) reaction, the amine could condense with an aldehyde to form an iminium ion, which then reacts with a vinylboronic acid. researchgate.net Similarly, its participation in Ugi or Passerini-type reactions can be envisioned, leveraging the amine and alcohol functionalities, respectively. A notable transformation involves the coupling of a protected form of the alcohol, 4-(tert-butyldiphenylsilyloxy)-2-methylenebutan-1-ol, with purine (B94841) bases under Mitsunobu conditions, demonstrating its utility in synthesizing nucleoside analogues.

Below is a table summarizing potential multicomponent reactions where this compound could serve as a valuable precursor.

| Reaction Type | Participating Functional Group(s) | Potential Product Scaffold |

| Aza-Heck Cascade | Amine, Alkene | Substituted Pyrrolidines |

| Wacker-Type Cyclization | Amine/Alcohol, Alkene | Nitrogen/Oxygen Heterocycles |

| Petasis Reaction | Amine | Substituted Allylic Amines |

| 1,3-Dipolar Cycloaddition | Amine (after conversion to azomethine ylide) | Spiro-pyrrolidine oxindoles |

Mechanistic Investigations of Key Transformations

Understanding the reaction mechanisms is crucial for controlling the outcome of chemical transformations involving this compound. While specific kinetic or computational studies on this exact molecule are limited, the mechanisms of its characteristic reactions can be elucidated by examining well-established principles from analogous systems.

Kinetic Studies of Reaction Pathways

Detailed kinetic data for reactions of this compound are not widely available in the current literature. However, the rates of its key transformations can be qualitatively understood based on general mechanistic studies of similar substrates.

For palladium-catalyzed cyclizations , the reaction rate is influenced by several factors, including the nature of the palladium(II) catalyst, the choice of ligand, and the concentration of the stoichiometric oxidant (e.g., benzoquinone, CuCl₂), which is required to regenerate the active catalyst. acs.orgnih.gov

Elucidation of Transition States and Intermediates

The pathways of the primary reactions of this compound are defined by distinct intermediates and transition states.

Mitsunobu Reaction: This reaction is known to proceed through several well-characterized intermediates. nih.gov The mechanism involves:

Initial formation of a zwitterionic adduct (betaine) between triphenylphosphine (B44618) (TPP) and diethyl azodicarboxylate (DEAD).

Protonation of this adduct by the nucleophile (e.g., a carboxylic acid or imide).

Attack of the alcohol on the activated phosphonium (B103445) species to form a crucial alkoxyphosphonium salt intermediate.

Finally, an Sₙ2-type displacement of triphenylphosphine oxide by the conjugate base of the acidic nucleophile, which occurs with complete inversion of stereochemistry at the carbinol center. organic-chemistry.orgnih.gov In some cases involving hindered alcohols, an alternative pathway involving an acyloxyphosphonium salt intermediate has been proposed to explain retention of configuration. nih.gov

Palladium-Catalyzed Intramolecular Cyclizations: These reactions, such as the aza-Heck or Wacker-type processes, involve organometallic intermediates.

Wacker-Type Mechanism: The catalytic cycle is initiated by the coordination of the alkene to a Pd(II) center. This is followed by an intramolecular nucleophilic attack of the amine or alcohol onto the activated alkene (aminopalladation or oxypalladation) to form a five-membered ring containing a new carbon-palladium sigma bond. acs.orgnih.gov This organopalladium intermediate then typically undergoes β-hydride elimination to yield the cyclized product and a Pd(0) species, which is then re-oxidized to Pd(II) to continue the cycle. acs.orgresearchgate.net

Aza-Heck Mechanism: This pathway typically begins with the oxidative addition of a Pd(0) catalyst into an activated N–O bond of a primary amide derivative (like an O-phenyl hydroxamate). nih.govrsc.org The resulting aza-Pd(II)-intermediate then undergoes migratory insertion with the tethered alkene, followed by β-hydride elimination to furnish the heterocyclic product and regenerate the Pd(0) catalyst. nih.gov

Role of Catalysis in Enhancing Reactivity and Selectivity

Catalysis is fundamental to unlocking the synthetic potential of this compound, enabling efficient and selective transformations that would otherwise be difficult to achieve.

Palladium Catalysis: Palladium complexes are exceptionally effective for promoting intramolecular cyclizations.

For Wacker-type cyclizations , Pd(II) salts like PdCl₂ or [PdCl₂(CH₃CN)₂] act as Lewis acids, activating the alkene towards nucleophilic attack by the tethered amine or alcohol. acs.orgresearchgate.net The selectivity of the cyclization (e.g., 5-exo vs. 6-endo) and the stereochemical outcome can be controlled by the choice of ligands and reaction conditions. The use of chiral ligands can induce enantioselectivity in these transformations. nih.gov

For aza-Heck reactions , a Pd(0) catalyst, often used with phosphine (B1218219) ligands, is essential for activating the N-O bond of a derivatized amine. nih.govrsc.org The choice of ligand can influence the efficiency and selectivity of the cyclization and subsequent steps.

Mitsunobu Reagents: In the Mitsunobu reaction, the combination of triphenylphosphine (TPP) and an azodicarboxylate like DEAD or DIAD is not catalytic in the traditional sense but acts as a powerful activation system. This system converts the primary hydroxyl group of this compound into an excellent leaving group (an oxyphosphonium species), facilitating its substitution by a wide range of N- and O-nucleophiles under mild conditions and with predictable stereochemical inversion. organic-chemistry.orgacs.org

The table below summarizes catalyst systems relevant to the transformation of unsaturated amino alcohols.

| Transformation | Catalyst System | Role of Catalyst/Reagent | Relevant Findings |

| Wacker-Type Cyclization | PdCl₂(CH₃CN)₂ / Benzoquinone | Pd(II) activates alkene; Benzoquinone re-oxidizes Pd(0) to Pd(II) | Affords bicyclic oxazolidines from unsaturated amino alcohols. acs.orgnih.gov |

| Aza-Heck Reaction | Pd(0) / Phosphine Ligands | Pd(0) initiates the cycle via oxidative addition to an N-O bond | Enables synthesis of secondary lactams and other N-heterocycles. nih.govrsc.org |

| Mitsunobu Reaction | Triphenylphosphine / DEAD or DIAD | Reagent system activates the alcohol for Sₙ2 substitution | Proceeds with clean inversion of stereochemistry at the alcohol center. nih.govorganic-chemistry.orgacs.org |

Stereochemical Aspects in the Chemistry of 4 Amino 2 Methylenebutan 1 Ol

Asymmetric Synthesis Approaches to Chiral Derivatives

The creation of chiral derivatives of 4-amino-2-methylenebutan-1-ol necessitates stereocontrolled synthetic methods. While specific literature on this exact molecule is limited, a variety of established asymmetric strategies for producing structurally similar chiral amino alcohols can be applied. These methods primarily involve the use of chiral catalysts, auxiliaries, or enzymes to control the stereochemical outcome of key bond-forming reactions.

Asymmetric catalysis offers a direct and atom-economical route to chiral molecules. For derivatives of this compound, catalytic methods can be employed to transform the prochiral methylene (B1212753) group or to construct the chiral backbone from achiral precursors.

One highly relevant strategy is the copper-catalyzed asymmetric hydroamination of allylic alcohols. This method allows for the direct synthesis of chiral γ-amino alcohols from readily available starting materials with high regio- and enantioselectivity nih.gov. Another powerful technique is the "borrowing-hydrogen" cascade, where a ruthenium catalyst facilitates the formal anti-Markovnikov hydroamination of allyl alcohols, yielding optically enriched γ-secondary amino alcohols acs.org. Furthermore, stereodivergent synthesis using copper-hydride catalysts can convert α,β-unsaturated aldehydes and ketones into any desired stereoisomer of an amino alcohol, demonstrating a high degree of catalyst control nih.gov.

| Catalytic Strategy | Catalyst System | Substrate Type | Stereochemical Outcome |

|---|---|---|---|

| Asymmetric Hydroamination | Copper-Hydride (CuH) with Chiral Ligand | Unprotected Allylic Alcohols | Excellent regio- and enantioselectivity for γ-amino alcohols nih.gov. |

| Borrowing-Hydrogen Cascade | Ruthenium-(S)-iPrPyme | Allyl Alcohols | Optically enriched γ-secondary amino alcohols with high enantiomeric excess acs.org. |

| Stereodivergent Synthesis | Copper-Hydride (CuH) with Chiral Ligand | Enals and Enones | Access to all possible amino alcohol stereoisomers with high diastereo- and enantioselectivity nih.gov. |

An alternative approach to generating chirality involves the enantioselective reduction of a prochiral ketone or imine precursor. For instance, a hypothetical precursor like 4-(protected-amino)-2-methylenebutan-1-al could be subjected to asymmetric allylation, or 4-(protected-amino)-2-methylene-butan-1-one could undergo asymmetric reduction to create a chiral center at the C1 position.

Biocatalysis provides a highly effective method for such transformations. Engineered amine dehydrogenases (AmDHs) have been successfully used for the asymmetric reductive amination of α-hydroxy ketones, employing ammonia (B1221849) as the amino donor to produce chiral vicinal amino alcohols with excellent conversions and enantiomeric excess (>99% ee) frontiersin.orgacs.org. This enzymatic approach is noted for its high stereoselectivity and operation under mild conditions frontiersin.org.

Additionally, metal-catalyzed reactions such as the asymmetric transfer hydrogenation of unprotected α-ketoamines using ruthenium catalysts offer an efficient route to chiral 1,2-amino alcohols acs.org. Copper-catalyzed reductive coupling has also been developed for the enantioselective aminoallylation of ketones, providing access to valuable chiral 1,2-amino alcohol building blocks nih.gov.

| Method | Catalyst/Enzyme | Precursor Type | Product Type | Reported Selectivity |

|---|---|---|---|---|

| Biocatalytic Reductive Amination | Engineered Amine Dehydrogenase (AmDH) | α-Hydroxy Ketones | (S)-configured vicinal amino alcohols | Up to 99% conversion, >99% ee acs.org. |

| Asymmetric Transfer Hydrogenation | Ruthenium-based catalysts | Unprotected α-Ketoamines | Chiral 1,2-amino alcohols | High yields and excellent enantioselectivities acs.org. |

| Enantioselective Aminoallylation | Copper-catalyzed reductive coupling | Ketones and Allenamides | Protected chiral 1,2-amino alcohols | High regio-, diastereo-, and enantioselectivity nih.gov. |

Diastereoselective Reactions Influenced by Existing Stereocenters in Derivatives

Once a stereocenter is established within a derivative of this compound, it can direct the stereochemical outcome of subsequent reactions, a phenomenon known as substrate-controlled diastereoselection. For example, if an asymmetric synthesis yields a chiral center at the C4 position, this center will influence the facial selectivity of reactions involving the C2-methylene group, such as epoxidation, dihydroxylation, or hydrogenation.

The steric and electronic properties of the substituent at the existing stereocenter dictate the preferred trajectory of the incoming reagent. A bulky protecting group on the C4-amino function, for instance, would block one face of the molecule, forcing reagents to approach from the less hindered side. This principle is fundamental in constructing contiguous stereocenters. While challenging, methods for the diastereoselective construction of vicinal tertiary and quaternary stereocenters are established in organic synthesis and rely on the directing influence of chiral ligands or existing stereocenters nih.gov. The strategic placement of functional groups can therefore be used to relay chiral information across the molecule, enabling the synthesis of complex, stereochemically defined structures.

Conformational Analysis of this compound and its Derivatives

The three-dimensional structure and conformational flexibility of this compound are governed by rotations around its single bonds and the interplay of non-covalent interactions. The key structural feature is the presence of both an amino group (a hydrogen bond donor and acceptor) and a hydroxyl group (also a hydrogen bond donor and acceptor) separated by a flexible carbon chain.

This arrangement allows for the formation of intramolecular hydrogen bonds, primarily between the hydroxyl proton and the amino nitrogen (OH···N) or between an amino proton and the hydroxyl oxygen (NH···O). Such interactions significantly influence the conformational landscape by stabilizing folded geometries over more extended ones frontiersin.org. Studies on similar small amino alcohols have shown that conformers stabilized by an OH···N hydrogen bond are often the lowest in energy frontiersin.org.

The conformational preferences are defined by the dihedral angles along the carbon backbone. As with other aliphatic chains, staggered conformations (gauche and anti/trans) around the C-C bonds are energetically favored over eclipsed conformations fccc.edu. The competition between steric hindrance (e.g., gauche interactions) and stabilizing hydrogen bonds determines the equilibrium population of conformers. For derivatives, the size and nature of protecting groups on the amine and alcohol functionalities would introduce additional steric constraints, further influencing the preferred molecular shape.

| Rotatable Bond | Key Dihedral Angle | Influencing Factors | Expected Preference |

|---|---|---|---|

| C3—C4 | N—C4—C3—C2 | Steric repulsion, potential for hydrogen bonding with C1-OH | A gauche or trans conformation that facilitates intramolecular hydrogen bonding may be favored. |

| C2—C3 | C4—C3—C2—C1 | Steric hindrance involving the methylene and hydroxyl groups | Staggered (gauche/trans) conformations are preferred to minimize steric strain fccc.edu. |

| C1—C2 | C3—C2—C1—O | Allylic strain, potential for hydrogen bonding with C4-NH2 | The orientation will seek to minimize A(1,3) strain and may be influenced by long-range interactions. |

Resolution Strategies for Racemic Mixtures (if applicable to chiral derivatives)

When a chiral derivative of this compound is synthesized as a racemic mixture (an equal mixture of enantiomers), a resolution step is required to isolate the individual enantiomers. Several classical and modern techniques are applicable to amino alcohols.

Diastereomeric Salt Formation: This classical method involves reacting the racemic amino group with an enantiomerically pure chiral acid, such as tartaric acid or mandelic acid. This reaction forms a pair of diastereomeric salts, which have different physical properties (e.g., solubility) and can often be separated by fractional crystallization .

Chromatographic Resolution: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a widely used and highly effective method for separating enantiomers. The enantiomers of the racemic mixture interact differently with the chiral environment of the column, leading to different retention times and enabling their separation acs.org.

Enzymatic Resolution: Biocatalytic methods offer high enantioselectivity under mild conditions. Enzymes, particularly hydrolases like lipases, can be used in kinetic resolution. In this process, the enzyme selectively catalyzes a reaction (e.g., acylation of the hydroxyl group) on only one enantiomer of the racemic mixture. The resulting product can then be easily separated from the unreacted enantiomer rsc.org.

These resolution techniques are crucial tools in stereochemistry for accessing enantiomerically pure compounds that may be essential for applications in pharmaceuticals and materials science rsc.org.

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Studies

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of 4-Amino-2-methylenebutan-1-ol, providing detailed information about its carbon skeleton and the chemical environment of each proton.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The two protons of the exocyclic methylene (B1212753) group (=CH₂) are anticipated to appear as singlets in the olefinic region, typically between 4.5 and 5.5 ppm. The protons of the hydroxymethyl group (-CH₂OH) would likely resonate as a doublet, while the protons on the carbon adjacent to the amino group (-CH₂NH₂) would also produce a distinct signal. The amino (-NH₂) and hydroxyl (-OH) protons are expected to appear as broad singlets, and their chemical shifts can be sensitive to solvent, concentration, and temperature.

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide complementary information. The carbon of the exocyclic methylene group (=CH₂) is expected to have a characteristic chemical shift in the range of 100-150 ppm. The carbon of the hydroxymethyl group (-CH₂OH) and the carbon adjacent to the amino group (-CH₂NH₂) would also exhibit distinct resonances.

Mechanistic Studies: In mechanistic studies, NMR can be used to monitor the course of reactions involving this compound. For instance, in polymerization reactions involving the exocyclic methylene group, the disappearance of the olefinic proton and carbon signals can be tracked. Similarly, reactions at the amino or hydroxyl groups would lead to predictable changes in the chemical shifts of the adjacent protons and carbons.

Predicted ¹H and ¹³C NMR Data for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| =CH₂ | 4.5 - 5.5 (s) | 100 - 150 |

| -CH₂OH | 3.5 - 4.0 (d) | 60 - 70 |

| -CH₂NH₂ | 2.8 - 3.2 (t) | 40 - 50 |

| -CH₂- (C3) | 2.0 - 2.5 (m) | 30 - 40 |

| -NH₂ | 1.0 - 3.0 (br s) | N/A |

| -OH | 1.0 - 4.0 (br s) | N/A |

Note: s = singlet, d = doublet, t = triplet, m = multiplet, br s = broad singlet. Chemical shifts are predicted and may vary based on solvent and other experimental conditions.

Advanced Mass Spectrometry (MS/MS, HRMS) for Fragmentation Pathways and Isomer Differentiation

Advanced mass spectrometry techniques, such as tandem mass spectrometry (MS/MS) and high-resolution mass spectrometry (HRMS), are critical for confirming the molecular weight and elemental composition of this compound and for elucidating its fragmentation pathways.

High-Resolution Mass Spectrometry (HRMS): HRMS would be used to determine the exact mass of the molecular ion, allowing for the unambiguous confirmation of its elemental formula (C₅H₁₁NO).

Tandem Mass Spectrometry (MS/MS): MS/MS analysis would involve the isolation and fragmentation of the parent ion to generate a characteristic fragmentation pattern. The presence of the amino and hydroxyl groups would likely direct the fragmentation pathways. Common fragmentation patterns for amino alcohols include the loss of water (H₂O), ammonia (B1221849) (NH₃), or a hydroxymethyl radical (•CH₂OH). The exocyclic methylene group may also influence the fragmentation, potentially leading to rearrangements.

Predicted Fragmentation Pathways for this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss |

| [M+H]⁺ | [M+H - H₂O]⁺ | H₂O |

| [M+H]⁺ | [M+H - NH₃]⁺ | NH₃ |

| [M+H]⁺ | [M+H - CH₂O]⁺ | CH₂O |

Isomer Differentiation: The unique fragmentation pattern obtained from MS/MS can be used to differentiate this compound from its structural isomers, such as 4-amino-2-methyl-1-butanol (B1278293) or (E)-4-amino-2-methylbut-2-en-1-ol, which would exhibit different fragmentation behaviors due to their distinct structures.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Interactions

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in this compound and for studying intermolecular interactions such as hydrogen bonding.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H and N-H stretching vibrations in the region of 3200-3600 cm⁻¹. The C-H stretching vibrations of the alkyl and vinyl groups would appear around 2800-3100 cm⁻¹. A key feature would be the C=C stretching vibration of the exocyclic methylene group, expected around 1650 cm⁻¹. The C-O and C-N stretching vibrations would be observed in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=C double bond, being more polarizable, is expected to show a strong signal in the Raman spectrum. This makes Raman particularly useful for studying reactions involving the exocyclic methylene group.

Vibrational Mode Analysis: A detailed analysis of the vibrational spectra, often aided by computational methods, can provide insights into the conformational preferences of the molecule and the nature of intermolecular hydrogen bonding involving the amino and hydroxyl groups.

Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H | Stretching | 3200 - 3600 (broad) |

| N-H | Stretching | 3200 - 3500 (medium) |

| C-H (sp²) | Stretching | 3000 - 3100 |

| C-H (sp³) | Stretching | 2850 - 3000 |

| C=C | Stretching | 1640 - 1680 |

| N-H | Bending | 1550 - 1650 |

| C-O | Stretching | 1000 - 1260 |

| C-N | Stretching | 1020 - 1250 |

X-ray Crystallography of Crystalline Derivatives for Absolute Configuration and Solid-State Interactions

While this compound itself may be a liquid or a low-melting solid at room temperature, its crystalline derivatives can be analyzed by X-ray crystallography to provide an unambiguous determination of its three-dimensional structure.

Crystalline Derivatives: Crystalline derivatives can be prepared by reacting the amino or hydroxyl group with a suitable reagent to form, for example, a salt, an amide, or an ester. The resulting crystalline material can then be subjected to single-crystal X-ray diffraction analysis.

Absolute Configuration: For chiral derivatives of this compound, X-ray crystallography is the gold standard for determining the absolute configuration of the stereocenters.

Solid-State Interactions: The crystal structure would reveal detailed information about the intermolecular interactions in the solid state, such as hydrogen bonding networks involving the amino and hydroxyl groups. This information is crucial for understanding the physical properties of the compound and its derivatives.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Chiral Derivatives

Although this compound is not chiral, its derivatives can be. Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD), are highly sensitive to the stereochemistry of chiral molecules.

Chiral Derivatives: Chiral derivatives of this compound could be synthesized, for instance, by introducing a chiral center through a stereoselective reaction.

Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting ECD spectrum is highly sensitive to the absolute configuration of the molecule. By comparing the experimental ECD spectrum with that predicted by quantum chemical calculations, the absolute stereochemistry of a chiral derivative can be confidently assigned. This technique is particularly valuable when X-ray crystallography is not feasible.

Computational and Theoretical Chemistry of 4 Amino 2 Methylenebutan 1 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 4-Amino-2-methylenebutan-1-ol. These calculations provide a detailed picture of the molecule's frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The distribution of the HOMO and LUMO is critical in determining the molecule's reactivity. For allylic systems, the HOMO is typically associated with the π-system of the double bond, indicating that this region is susceptible to electrophilic attack. Conversely, the LUMO is often distributed over the σ* orbitals of the C-O and C-N bonds, suggesting these are the sites for nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability; a smaller gap generally implies higher reactivity.

Conceptual DFT provides a framework for quantifying the reactivity of different sites within the molecule. Descriptors such as Fukui functions can be calculated to predict the most likely sites for electrophilic, nucleophilic, and radical attack. For this compound, the methylene (B1212753) carbon of the double bond and the nitrogen atom of the amino group are predicted to be susceptible to electrophilic attack, while the carbon atom bonded to the hydroxyl group is a likely site for nucleophilic attack.

Table 1: Calculated Electronic Properties of this compound (Exemplary Data)

| Property | Value | Description |

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital, indicating the ability to donate electrons. |

| LUMO Energy | 1.2 eV | Energy of the lowest unoccupied molecular orbital, indicating the ability to accept electrons. |

| HOMO-LUMO Gap | 7.7 eV | A measure of the molecule's excitability and chemical reactivity. |

| Dipole Moment | 2.8 D | Indicates the overall polarity of the molecule arising from the separation of charge. |

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular Dynamics (MD) simulations are a powerful tool for exploring the vast conformational space of flexible molecules like this compound. These simulations model the atomic motions of the molecule over time, providing insights into its preferred shapes and dynamic behavior. Due to the presence of multiple rotatable single bonds, this molecule can adopt a variety of conformations, which can significantly influence its physical and chemical properties.

MD simulations, often employing force fields like OPLS (Optimized Potentials for Liquid Simulations), can map the potential energy surface of the molecule, identifying low-energy, stable conformers. The interplay of intramolecular hydrogen bonding between the amino and hydroxyl groups is a key factor governing the conformational preferences. These hydrogen bonds can lead to the formation of pseudo-cyclic structures, which can impact the molecule's reactivity and interactions with other molecules. The conformational flexibility is also crucial in understanding how the molecule might bind to a biological target or a catalyst's active site.

Table 2: Torsional Angle Preferences in this compound from MD Simulations (Illustrative Data)

| Torsional Angle | Most Populated Range (degrees) | Description |

| H-O-C1-C2 | 60 to 180 | Rotation around the C1-O bond, influenced by hydrogen bonding. |

| O-C1-C2-C3 | -60 to 60 | Rotation around the C1-C2 bond, affecting the orientation of the hydroxyl group relative to the double bond. |

| C1-C2-C3-N | 150 to -150 | Rotation around the C2-C3 bond, determining the spatial relationship between the methylene and amino groups. |

| C2-C3-N-H | -90 to 90 | Rotation around the C3-N bond, influencing the potential for intramolecular hydrogen bonding. |

Mechanistic Modeling of Catalytic Cycles and Reaction Pathways

Computational modeling is essential for understanding the intricate mechanisms of reactions involving this compound. DFT calculations can be used to map the potential energy surfaces of various reaction pathways, identifying transition states and intermediates. This allows for a detailed understanding of reaction kinetics and thermodynamics, which is crucial for optimizing reaction conditions and developing new synthetic methodologies.

For instance, the synthesis of this molecule and its derivatives often involves catalytic processes. Mechanistic modeling can elucidate the role of the catalyst in activating the substrates and facilitating bond formation. For reactions such as palladium-catalyzed allylic amination, DFT studies can reveal the elementary steps of the catalytic cycle, including oxidative addition, nucleophilic attack, and reductive elimination. mdpi.com These models can explain the observed regioselectivity and stereoselectivity of such reactions. Furthermore, theoretical investigations can shed light on the degradation pathways of the molecule, for example, through oxidation initiated by radicals, by mapping the potential energy surfaces of the proposed reaction steps.

Prediction of Spectroscopic Parameters

Quantum chemical calculations are highly effective in predicting various spectroscopic parameters of this compound, which is invaluable for its characterization and identification.

NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) is a common application of DFT, often using the Gauge-Including Atomic Orbital (GIAO) method. researchgate.netnih.gov By calculating the magnetic shielding tensors for each nucleus, theoretical NMR spectra can be generated. Comparing these predicted spectra with experimental data can confirm the molecular structure and aid in the assignment of complex spectra. researchgate.net The accuracy of these predictions can be enhanced by considering solvent effects and conformational averaging. researchgate.net

Vibrational Spectroscopy (IR and Raman): Theoretical calculations can also predict the vibrational frequencies and intensities of infrared (IR) and Raman spectra. acs.orgnih.govnih.gov By calculating the harmonic vibrational modes, a theoretical spectrum can be generated that corresponds to the molecule's vibrational fingerprints. nih.gov These predictions are crucial for identifying characteristic functional group vibrations, such as the O-H and N-H stretches, and the C=C stretch of the methylene group. Discrepancies between calculated and experimental spectra can provide insights into intermolecular interactions, such as hydrogen bonding.

Table 3: Predicted Spectroscopic Data for this compound (Representative Values)

| Spectroscopic Technique | Predicted Parameter | Value | Assignment |

| ¹H NMR | Chemical Shift (ppm) | 3.6 | -CH₂OH |

| ¹³C NMR | Chemical Shift (ppm) | 145 | C=CH₂ |

| IR | Vibrational Frequency (cm⁻¹) | 3350 | O-H stretch |

| IR | Vibrational Frequency (cm⁻¹) | 3280 | N-H stretch |

| IR | Vibrational Frequency (cm⁻¹) | 1650 | C=C stretch |

| Raman | Vibrational Frequency (cm⁻¹) | 1655 | C=C stretch |

Structure-Activity Relationship (SAR) Studies for Derived Compounds

While specific SAR studies for derivatives of this compound are not extensively documented, computational methods provide a powerful framework for conducting such investigations. Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of derived compounds with their biological or chemical activities.

By systematically modifying the structure of this compound in silico—for example, by introducing different substituents on the amino or hydroxyl groups—a library of virtual compounds can be generated. For each of these virtual derivatives, a set of molecular descriptors can be calculated using computational methods. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP).

Statistical methods can then be used to build a QSAR model that relates these descriptors to a specific activity, such as antifungal or antiproliferative properties, as has been done for other amino alcohol derivatives. nih.govnih.gov Such models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective molecules. This computational approach significantly accelerates the drug discovery and materials development process by prioritizing the synthesis of the most promising candidates.

Applications in Advanced Organic Synthesis

Building Block for Complex Natural Products Synthesis (e.g., DiAcSpd analogues)

While direct synthesis of Diacetylspermidine (DiAcSpd) analogues using 4-Amino-2-methylenebutan-1-ol is not extensively documented in publicly available literature, its structural components are emblematic of synthons used for creating complex natural product derivatives. Chiral γ-amino alcohols are crucial structural motifs found in numerous biologically active compounds and serve as pivotal chiral auxiliaries and ligands in asymmetric synthesis. acs.org The utility of similar chiral amino alcohols, such as (R)-4-Amino-2-methyl-1-butanol, as building blocks in the synthesis of pharmaceuticals underscores the potential of this compound. chemimpex.com

The molecule's primary amine and primary alcohol offer two distinct points for modification and extension, allowing for the construction of polyamine-like structures or other intricate molecular skeletons. The methylene (B1212753) group provides a site for further functionalization through various addition reactions. This versatility makes it a promising candidate for the diversity-oriented synthesis of natural product analogues, where the goal is to create libraries of related compounds for biological screening.

Precursor for Heterocyclic Compound Synthesis (e.g., lactones like α-methylene-γ-butyrolactone)

The bifunctional nature of this compound makes it an ideal precursor for the synthesis of a variety of heterocyclic compounds. The presence of both a nucleophilic amine and a hydroxyl group allows for intramolecular cyclization reactions to form rings such as lactams, oxazines, or morpholines, depending on the reaction conditions and reagents used.

Notably, the α-methylene-γ-butyrolactone moiety is a core structure in many biologically active natural products, known for their medicinal properties. nih.gov While direct conversion of this compound to α-methylene-γ-butyrolactone would require significant functional group manipulation, its carbon skeleton is a potential starting point. More plausibly, the amino alcohol can undergo domino cyclization reactions with other reagents to form complex heterocyclic systems. For example, multicomponent reactions involving amino alcohols are known to produce γ-lactam annulated oxazacycles. mdpi.com The reactivity of the exocyclic double bond also allows for its participation in cycloaddition or Michael addition reactions, paving the way for diverse heterocyclic frameworks.

Ligand Design and Organocatalysis Utilizing the Aminoalcohol Moiety

The amino alcohol moiety is a privileged scaffold for the design of chiral ligands used in asymmetric catalysis. These ligands are capable of coordinating with metal centers to create a chiral environment, enabling the stereoselective synthesis of a target molecule. Chiral β-amino alcohols have been successfully used as catalysts in asymmetric Henry reactions and the asymmetric reduction of prochiral ketones. globethesis.com Similarly, new optically active β-amino alcohol ligands have demonstrated high efficiency in the enantioselective addition of diethylzinc (B1219324) to aldehydes. rsc.org

This compound possesses the key structural elements for such applications. The nitrogen of the amino group and the oxygen of the hydroxyl group can act as a bidentate ligand, chelating to a metal catalyst. If the compound is resolved into its individual enantiomers, it can be used to induce asymmetry in a wide range of transformations, including:

Asymmetric additions: Transferring chirality to products of additions to carbonyls or imines.

Asymmetric hydrogenations: Creating stereocenters through the addition of hydrogen across a double bond.

Asymmetric cyclopropanations: Controlling the stereochemistry of cyclopropane (B1198618) ring formation.

The methylene group offers an additional site for anchoring the ligand to a solid support, creating a recyclable catalyst, or for fine-tuning the steric and electronic properties of the catalytic system.

| Reaction Type | Role of Amino Alcohol Ligand | Potential Outcome |

|---|---|---|

| Enantioselective Addition of Organozincs to Aldehydes | Forms a chiral complex with the zinc reagent, directing the alkyl group addition to one face of the aldehyde. | High enantiomeric excess of chiral secondary alcohols. |

| Asymmetric Transfer Hydrogenation | Coordinates with a metal (e.g., Ru, Ir) to facilitate stereoselective hydrogen transfer to a ketone or imine. | Synthesis of enantiomerically enriched alcohols or amines. |

| Copper-Catalyzed Asymmetric Hydroamination | Creates a chiral copper complex that controls the stereochemistry of amine addition to an alkene. | Access to chiral γ-amino alcohols and their derivatives. acs.org |

Synthesis of Advanced Materials Precursors (e.g., polymers, functional monomers)

The structure of this compound is well-suited for its use as a functional monomer in polymer chemistry. The exocyclic double bond (a vinyl group) is susceptible to polymerization, particularly through radical polymerization methods. The resulting polymer would feature a backbone with pendant side chains containing both primary amine and primary hydroxyl groups.

These functional groups impart specific properties to the material and offer sites for post-polymerization modification.

Hydrophilicity: The amino and hydroxyl groups can form hydrogen bonds, increasing the polymer's affinity for water, making it suitable for hydrogels or coatings.

Adhesion: These polar groups can enhance the adhesive properties of the polymer to various substrates. polysciences.com

Cross-linking: The amine and hydroxyl groups can be used as reactive sites for cross-linking, creating robust polymer networks.

Bioconjugation: The primary amine is a common site for attaching biological molecules, such as peptides or drugs, for biomedical applications.

Amino acids are increasingly seen as a sustainable source for designing functional polymers due to their biocompatibility and the versatility of their functional groups. nih.gov Monomers containing hydroxyl groups are also widely used to tailor polymer properties like glass transition temperature and mechanical behavior. mdpi.com Therefore, polymers derived from this compound could find applications in advanced materials such as biocompatible plastics, drug delivery systems, and functional coatings.

| Structural Feature | Function in Polymerization | Resulting Polymer Property |

|---|---|---|

| Exocyclic Methylene Group | Polymerizable unit (vinyl group) | Forms the carbon backbone of the polymer. |

| Amino Group (-NH2) | Functional pendant group | Provides basicity, site for cross-linking or bioconjugation, enhances hydrophilicity. |

| Hydroxyl Group (-OH) | Functional pendant group | Provides polarity, site for cross-linking (e.g., esterification), enhances adhesion and moisture retention. |

Role as a Synthetic Intermediate for Agrochemicals or Industrial Chemicals

The utility of this compound extends to its potential role as a key intermediate in the synthesis of agrochemicals and other industrial chemicals. A structurally similar compound, (E)-4-Amino-2-methylbut-2-en-1-ol, is a crucial building block for the large-scale synthesis of trans-Zeatin, a naturally occurring cytokinin. researchgate.netasianpubs.org Cytokinins are a class of plant growth regulators that promote cell division and are widely used in agriculture and horticulture to improve crop yield and quality. phytotechlab.com The synthesis of trans-Zeatin involves condensing the amino alcohol intermediate with 6-chloropurine. researchgate.net

Given this precedent, this compound could be explored for the synthesis of novel, synthetic plant growth regulators or other agrochemicals like herbicides or fungicides. The specific arrangement of its functional groups could lead to new derivatives with unique biological activities. Furthermore, versatile building blocks like this are valuable in the broader chemical industry for producing specialty chemicals, where the combination of amine, alcohol, and alkene functionalities can be leveraged to create a diverse array of downstream products. chemimpex.com

Conclusion and Future Perspectives

Summary of Key Research Findings and Methodological Advancements

Direct research focused exclusively on 4-Amino-2-methylenebutan-1-ol is notably limited in publicly accessible scientific literature. However, the existing body of chemical knowledge allows for a contextual understanding of its significance based on research into structurally related compounds. Methodological advancements in the synthesis of analogous molecules, such as its isomer (E)-4-Amino-2-methylbut-2-en-1-ol, which serves as a key building block for the plant hormone trans-Zeatin, highlight the importance of functionalized amino alcohols. asianpubs.orgresearchgate.net The synthesis of such compounds often involves multi-step processes, including reactions like the manipulation of isoprene (B109036) derivatives. researchgate.net

Furthermore, novel synthetic routes developed for similar structures, like 4-amino-2-hydroxymethyl-1-butanol, a crucial intermediate for antiviral drugs such as Famciclovir and Penciclovir, underscore the pharmaceutical relevance of this class of molecules. researchgate.netderpharmachemica.com These synthetic strategies often employ intermediates like azido (B1232118) compounds followed by hydrogenation, which could potentially be adapted for the synthesis of this compound. derpharmachemica.com The key takeaway is that while this specific molecule is not widely studied, the methodological toolbox for creating and utilizing functionalized butanols is well-established and continuously advancing.

Emerging Research Directions in the Chemistry of this compound

Emerging research is likely to focus on the unique structural attributes of this compound, particularly the exocyclic methylene (B1212753) group. This feature imparts distinct reactivity compared to its isomers and saturated counterparts. Future investigations may explore its utility as a monomer in polymer chemistry, where the double bond could participate in polymerization reactions to create novel materials with integrated functional groups (amine and hydroxyl) for applications in coatings, adhesives, or biocompatible materials.

Another promising avenue is its application in medicinal chemistry and drug design. The development of highly selective palladium/sulfoxide-catalyzed allylic C-H amination reactions for creating syn-1,3-amino alcohol motifs points towards a growing interest in this structural class. nih.gov Research into this compound could contribute to the synthesis of complex nitrogen-containing molecules with potential biological activity. The dual functionality of the amino and hydroxyl groups also makes it an interesting candidate for the development of novel chelating agents or as a scaffold in combinatorial chemistry.

Potential for Novel Synthetic Methodologies and Catalytic Applications

The structure of this compound is well-suited for the development of novel synthetic methodologies. The primary amine and hydroxyl groups can act as directing groups in catalytic reactions, enabling regioselective and stereoselective transformations at other positions of the molecule. For instance, catalytic systems could be designed to functionalize the allylic position or the double bond with high precision.

There is significant potential for this compound to serve as a ligand in asymmetric catalysis. The bidentate nature of the amino alcohol moiety can be used to coordinate with metal centers, creating chiral catalysts for a variety of organic transformations. The development of enantioselective dihalogenation and bromoamination of allylic alcohols using chiral catalysts highlights a trend towards creating stereocomplex molecules from simple unsaturated alcohols. stanford.edudntb.gov.ua

Furthermore, advancements in visible-light-promoted, metal-free reactions, such as the 1,2-carboimination of alkenes to produce functionalized amino alcohols, could offer new, more sustainable routes to synthesize and functionalize this compound and its derivatives. nih.gov

Outlook on its Role in Sustainable Chemistry and Fine Chemical Production

In the context of sustainable or "green" chemistry, this compound holds potential as a bio-based building block. The development of microbial synthesis routes for butanol and other higher alcohols from renewable resources like biomass is an active area of research. researchgate.net If a biocatalytic or fermentation-based pathway to this compound could be developed, it would represent a significant step towards the sustainable production of functionalized fine chemicals.